molecular formula C9H13ClFNO B13694072 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride

Cat. No.: B13694072
M. Wt: 205.66 g/mol
InChI Key: GWMFGVBEYHZXGP-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is a chemical compound with the molecular formula C9H13ClFNO It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-Amino-1-(3-fluorophenyl)propan-2-OL. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common techniques such as crystallization and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
  • 1-Amino-2-(4-fluorophenyl)propan-2-ol
  • 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride

Uniqueness

1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

1-amino-1-(3-fluorophenyl)propan-2-ol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H

InChI Key

GWMFGVBEYHZXGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)N)O.Cl

Origin of Product

United States

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